N'-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining indole, pyrrole, and thieno[2,3-b]pyridine moieties, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate.
Introduction of the pyrrole moiety: This step often involves the reaction of the thieno[2,3-b]pyridine core with pyrrole derivatives under specific conditions.
Condensation with the indole derivative: The final step involves the condensation of the intermediate with 5-fluoro-1-methyl-1H-indole-3-carbaldehyde to form the desired compound.
Chemical Reactions Analysis
N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can be compared with other similar compounds such as:
- 4,6-dimethyl-N’-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide .
- N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide .
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of indole, pyrrole, and thieno[2,3-b]pyridine moieties in N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide makes it particularly interesting for further research.
Properties
Molecular Formula |
C24H20FN5OS |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(E)-(5-fluoro-1-methylindol-3-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H20FN5OS/c1-14-10-15(2)27-24-20(14)21(30-8-4-5-9-30)22(32-24)23(31)28-26-12-16-13-29(3)19-7-6-17(25)11-18(16)19/h4-13H,1-3H3,(H,28,31)/b26-12+ |
InChI Key |
NJMMMSADOOZETP-RPPGKUMJSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CN(C4=C3C=C(C=C4)F)C)N5C=CC=C5)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CN(C4=C3C=C(C=C4)F)C)N5C=CC=C5)C |
Origin of Product |
United States |
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